N-(2,4-dinitrophenyl)-3-nitrobenzamide
Description
N-(2,4-Dinitrophenyl)-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by two nitro groups on the phenyl ring attached to the amide nitrogen (2,4-dinitrophenyl) and an additional nitro group at the 3-position of the benzamide moiety. Its structure confers high electron-withdrawing properties, influencing its reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C13H8N4O7 |
|---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-2-1-3-9(6-8)15(19)20)14-11-5-4-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
InChI Key |
OENFXEGJDBJDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-3-nitrobenzamide typically involves the nitration of benzamide derivatives. One common method is the reaction of 2,4-dinitrochlorobenzene with 3-nitrobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzamides, and various oxidized compounds.
Scientific Research Applications
N-(2,4-dinitrophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an uncoupling agent, disrupting oxidative phosphorylation in mitochondria. This leads to the rapid loss of ATP and the generation of heat, which can be lethal at high concentrations .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 2,4-dinitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methyl () or chloro () substituents. This enhances electrophilic substitution difficulty but may increase susceptibility to nucleophilic attack .
- Steric Effects : Bulky groups like diphenylmethyl () hinder molecular packing and reactivity, whereas smaller substituents (e.g., methyl) allow tighter crystal structures, as seen in X-ray analyses of analogous compounds () .
Reactivity and Stability
Thermal Decomposition
Nitro groups significantly influence thermal stability. For example, N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole () undergoes exothermic decomposition at ~200°C due to the destabilizing effect of multiple nitro groups. By analogy, the target compound’s 2,4-dinitrophenyl and 3-nitrobenzamide groups likely reduce thermal stability compared to mono-nitro derivatives like N-(3-methylphenyl)-3-nitrobenzamide .
Reaction with Hydrazine
2,4-Dinitrophenyl derivatives (e.g., 2,4-dinitrophenyl ethers or sulfides) react with hydrazine via pseudo-first-order kinetics, where nitro groups activate the ipso-carbon for nucleophilic displacement (). The target compound’s 2,4-dinitrophenyl moiety may exhibit similar reactivity, forming hydrazine derivatives under mild conditions .
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